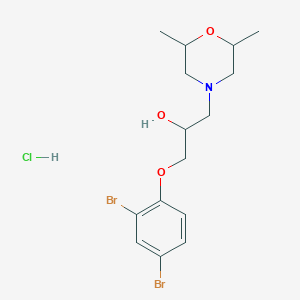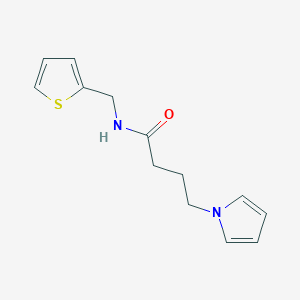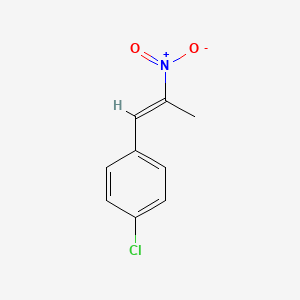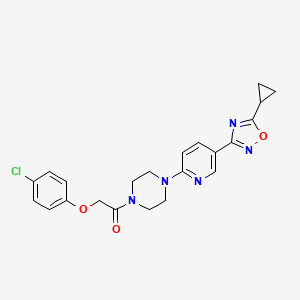
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mecanismo De Acción
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 118,551 selectively blocks the β2-adrenergic receptor, which is primarily found in smooth muscle cells of the lungs and blood vessels. By blocking this receptor, this compound 118,551 reduces the effects of β2-adrenergic receptor agonists, such as epinephrine and norepinephrine, which are responsible for bronchodilation and vasodilation.
Biochemical and Physiological Effects
This compound 118,551 has been shown to have a number of biochemical and physiological effects. It reduces airway hyperresponsiveness in patients with asthma, and improves lung function in patients with COPD. It also reduces heart rate and blood pressure, and can improve left ventricular function in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 118,551 in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to study the specific effects of β2-adrenergic receptor blockade without interference from other receptors. However, one limitation of using this compound 118,551 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Direcciones Futuras
There are many potential future directions for research related to 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptor blockade in the treatment of pulmonary hypertension. Other potential areas of research include the use of this compound 118,551 in combination with other drugs to improve outcomes in patients with heart failure, and the development of new β2-adrenergic receptor antagonists with longer half-lives and improved selectivity.
Métodos De Síntesis
The synthesis of 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 118,551 involves the reaction of 2,4-dibromophenol with 2,6-dimethylmorpholine to form 1-(2,4-dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of this compound 118,551.
Aplicaciones Científicas De Investigación
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), heart failure, and other cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPKYXTKXZIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2903776.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2903778.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)





![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)
![1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2903795.png)